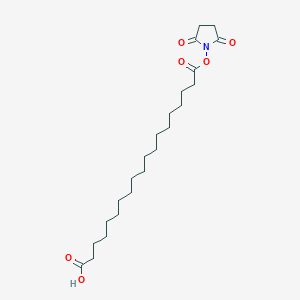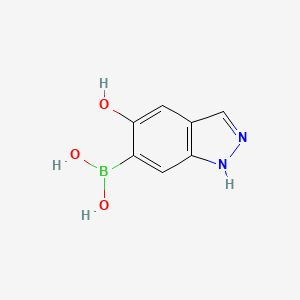
2,3,4-Tribromoaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4-Tribromoaniline is an organic compound with the molecular formula C6H4Br3N. It is a brominated derivative of aniline, characterized by the presence of three bromine atoms attached to the benzene ring. This compound is used in various fields, including organic synthesis, pharmaceuticals, and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3,4-Tribromoaniline can be synthesized through the bromination of aniline. The process involves dissolving aniline in glacial acetic acid and then adding bromine solution dropwise. This reaction is exothermic and requires cooling to control the temperature .
Industrial Production Methods
In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is typically recrystallized from methanol to obtain pure this compound .
Chemical Reactions Analysis
Types of Reactions
2,3,4-Tribromoaniline undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by other nucleophiles.
Oxidation and Reduction: The amino group can be oxidized or reduced under specific conditions.
Electrophilic Aromatic Substitution: The compound can participate in further substitution reactions on the benzene ring
Common Reagents and Conditions
Bromination: Bromine in glacial acetic acid.
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted anilines.
Oxidation: Formation of nitro compounds.
Reduction: Formation of amines.
Scientific Research Applications
2,3,4-Tribromoaniline is used in various scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Pharmaceuticals: Used in the development of drugs and therapeutic agents.
Agrochemicals: Employed in the synthesis of pesticides and herbicides.
Fire-Extinguishing Agents: Utilized in the formulation of flame retardants
Mechanism of Action
The mechanism of action of 2,3,4-Tribromoaniline involves its interaction with molecular targets through nucleophilic substitution and electrophilic aromatic substitution. The bromine atoms enhance the compound’s reactivity, allowing it to participate in various chemical reactions. The amino group can form hydrogen bonds, influencing the compound’s behavior in biological systems .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tribromoaniline: Another brominated aniline with bromine atoms at different positions.
2,3,5-Tribromoaniline: Similar structure but different bromine atom positions.
2,4-Dibromoaniline: Contains two bromine atoms instead of three.
Uniqueness
2,3,4-Tribromoaniline is unique due to its specific bromine atom positions, which influence its reactivity and applications. The presence of three bromine atoms enhances its electrophilic properties, making it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C6H4Br3N |
|---|---|
Molecular Weight |
329.81 g/mol |
IUPAC Name |
2,3,4-tribromoaniline |
InChI |
InChI=1S/C6H4Br3N/c7-3-1-2-4(10)6(9)5(3)8/h1-2H,10H2 |
InChI Key |
MDRUKDLYOLTXBU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1N)Br)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![(2S)-3-(1H-imidazol-4-yl)-2-[(oxolan-2-yl)formamido]propanoic acid](/img/structure/B13652546.png)

![7-Ethylidene-6'-hydroxy-1'-methoxyspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one](/img/structure/B13652553.png)




